4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide
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Overview
Description
4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide is a synthetic organic compound characterized by its morpholine ring structure, which is substituted with a carboxamide group and a trifluoroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Addition of the Trifluoroethylamino Group: The final step involves the introduction of the trifluoroethylamino group through nucleophilic substitution. This can be achieved by reacting the intermediate with 2,2,2-trifluoroethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethylamino group, where nucleophiles such as amines or thiols can replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in derivatives with different substituents replacing the trifluoroethyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the lipophilicity and membrane permeability of drug candidates, making this compound a valuable scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoroethyl and morpholine groups.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
The uniqueness of 4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide lies in its combination of a morpholine ring with a trifluoroethylamino group and a carboxamide group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O3/c10-9(11,12)5-14-7(16)3-15-1-2-18-4-6(15)8(13)17/h6H,1-5H2,(H2,13,17)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGXPYNJMLISCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(=O)NCC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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